molecular formula C27H24N2O B4652143 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE

Cat. No.: B4652143
M. Wt: 392.5 g/mol
InChI Key: CMCSGWLWJJBYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a unique structure that combines an indole moiety with a quinoline ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

    Coupling Reaction: The final step involves coupling the indole and quinoline moieties through a condensation reaction, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE
  • 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANOL
  • 2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHYLAMINE

Uniqueness

The uniqueness of this compound lies in its specific structural combination of an indole and quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(3,4-dimethylphenyl)-6-methylquinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O/c1-17-8-11-24-22(14-17)23(16-25(28-24)21-10-9-18(2)19(3)15-21)27(30)29-13-12-20-6-4-5-7-26(20)29/h4-11,14-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCSGWLWJJBYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE
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2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE
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2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE
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2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE
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2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE
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2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE

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